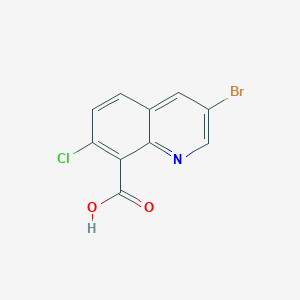

3-Bromo-7-chloroquinoline-8-carboxylic acid

CAS No.: 115813-22-4

Cat. No.: VC15899002

Molecular Formula: C10H5BrClNO2

Molecular Weight: 286.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 115813-22-4 |

|---|---|

| Molecular Formula | C10H5BrClNO2 |

| Molecular Weight | 286.51 g/mol |

| IUPAC Name | 3-bromo-7-chloroquinoline-8-carboxylic acid |

| Standard InChI | InChI=1S/C10H5BrClNO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15) |

| Standard InChI Key | NRDOVDIATCHYTO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C2=NC=C(C=C21)Br)C(=O)O)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure consists of a quinoline ring system (a bicyclic scaffold merging a benzene ring with a pyridine ring) substituted with three functional groups:

-

Bromine at position 3

-

Chlorine at position 7

-

Carboxylic acid (-COOH) at position 8

The molecular formula is C₁₀H₅BrClNO₂, with a molecular weight of 306.51 g/mol (calculated from atomic masses). The presence of halogens and a polar carboxylic acid group confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .

Spectroscopic Characterization

While direct NMR data for 3-bromo-7-chloroquinoline-8-carboxylic acid are unavailable, analogous compounds provide insights:

-

¹H NMR: For 7-bromoquinoline-8-carboxylic acid, signals appear at δ 7.68–9.54 ppm for aromatic protons and δ 11.8 ppm for the carboxylic acid proton .

-

¹³C NMR: The carboxylic carbon in 4-bromo-7-chloroquinoline-8-formic acid resonates at δ 171.1 ppm, while quinoline carbons range from δ 125.0–151.7 ppm .

Substituent effects suggest the chlorine at position 7 would deshield nearby protons, shifting their signals upfield by ~0.2–0.5 ppm compared to non-chlorinated analogs .

Synthetic Pathways

Chlorination of Methyl-Substituted Precursors

A patented method for synthesizing halogenated quinoline carboxylic acids involves:

-

Chlorination of 8-methylquinoline derivatives:

-

Starting material: 3-bromo-7-chloro-8-methylquinoline

-

Reagents: Chlorine gas (Cl₂), phosphorus trichloride (PCl₃) catalyst, orthodichlorobenzene solvent

-

Conditions: 105–150°C under tungsten-iodine lamp irradiation for 30–60 hours .

-

Intermediate: 3-bromo-7-chloro-8-(trichloromethyl)quinoline (yield: 70–81%) .

-

-

Hydrolysis of trichloromethyl group:

This two-step process leverages radical chlorination to convert methyl groups to trichloromethyl intermediates, followed by hydrolysis to carboxylic acids (Fig. 1).

Physicochemical Properties

Thermodynamic Parameters

Data for analogous compounds suggest:

The high melting point reflects strong intermolecular hydrogen bonding via the carboxylic acid group.

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume